molecular formula C11H13N3S B020701 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine CAS No. 101213-32-5

2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine

Cat. No. B020701
M. Wt: 219.31 g/mol
InChI Key: HQWAGLLISXEQGE-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine is a compound that can be synthesized and characterized by its unique molecular and chemical properties. The compound exists within a class of chemicals that have been studied for their potential applications in various fields.

Synthesis Analysis

The synthesis of related benzothiazole and pyrrolidine derivatives has been extensively studied. For example, compounds with benzothiazolyl side chains have demonstrated complexation with metal ions like Zn(II), Mg(II), and Ca(II), showcasing their potential utility in coordination chemistry and materials science. The synthesis process often involves oxidative strategies and can feature regioselective oxidative C–H functionalization, as seen in the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines (Mariappan et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds within this class can be elucidated using X-ray crystallography, revealing details about their conformation and intermolecular interactions. For instance, studies have detailed the crystal structure of similar compounds, highlighting the significance of intermolecular hydrogen bonding in determining their structural configuration (Yıldırım et al., 2006).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, demonstrating a range of reactivities depending on their structural features. The chemical properties are influenced by the presence of functional groups, which can engage in nucleophilic and electrophilic reactions, as well as complexation with metals (Matczak-Jon et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the behavior of these compounds under different conditions. Analytical techniques like NMR, IR, and mass spectrometry can provide insights into these aspects, helping to elucidate their physical characteristics and potential applications.

Chemical Properties Analysis

The chemical properties of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine derivatives include their acidity/basicity, reactivity towards various reagents, and ability to form complexes with metals. These properties are crucial for their application in catalysis, materials science, and potentially as ligands in coordination chemistry.

Scientific Research Applications

Synthesis and Preparation

  • Synthesis of Pyrrolidin-2-ones : The compound has been involved in the synthesis of 1,5-disubstituted pyrrolidin-2-ones, which are synthesized via nucleophilic substitution of related pyrrolidin-2-ones with organozinc reagents, allylsilanes, and phosphorus compounds. These pyrrolidin-2-ones show potential in organic synthesis and pharmaceutical applications (Katritzky et al., 2000).

  • Preparation of Various Derivatives : It is used in preparing various chemical derivatives, including those with benzothiazole and pyridine components. These derivatives exhibit diverse properties and applications in fields like coordination chemistry and materials science (Boča et al., 2011).

Chemical Properties and Complexation

  • Study of Solution Properties : The solution properties of related compounds have been studied, focusing on their basicity and ability to form protonated multinuclear complexes. These properties are significant in understanding the behavior of such compounds in various chemical environments (Matczak-Jon et al., 2010).

  • Synthetic Intermediate Applications : The compound has been used as a synthetic intermediate for the preparation of diverse pyrroles, which are important in organic synthesis and pharmaceutical development (Katritzky & Li, 1996).

Potential in Drug Development

  • Inhibitor of SARS CoV-2 : A study reported the synthesis and molecular docking analysis of a derivative, exploring its potential as an inhibitor for SARS-CoV-2. This indicates the relevance of such compounds in developing antiviral agents (Genç et al., 2021).

  • Antimicrobial Activity : Certain derivatives have been synthesized and tested for their antimicrobial activity, showcasing the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011).

Miscellaneous Applications

  • Fluorescent Probes for DNA Detection : Novel aminated derivatives have been synthesized and evaluated as potential fluorescent probes for DNA detection, indicating the compound's utility in biochemical and molecular biology research (Perin et al., 2011).

  • Crystal Structure Analysis : The crystal structure of a related compound has been determined, providing insights into its molecular geometry and potential interactions in various chemical environments (Yıldırım et al., 2006).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-pyrrolidin-1-yl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWAGLLISXEQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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